NCI 60-Cell Panel Potency Breadth: Tubulin polymerization-IN-34 (17i) Outperforms Closest Analog 17j
Tubulin polymerization-IN-34 (compound 17i) demonstrates superior overall antiproliferative activity against the NCI 60-cell line panel relative to its direct structural analog, Tubulin polymerization-IN-35 (compound 17j). This is quantified by the mean graph midpoint (MG_MID) value, a standard NCI metric representing the average growth inhibitory concentration across all tested cancer cell lines. 17i achieves an MG_MID of 0.95 µM, whereas 17j yields a higher (less potent) MG_MID of 1.32 µM [1]. This 39% improvement in mean potency indicates that 17i is the more broadly effective antiproliferative agent within this chemical series [1].
| Evidence Dimension | Mean graph midpoint (MG_MID) of antiproliferative activity across 9 NCI subpanels |
|---|---|
| Target Compound Data | 0.95 µM |
| Comparator Or Baseline | Tubulin polymerization-IN-35 (compound 17j): 1.32 µM |
| Quantified Difference | 17i is 1.39-fold more potent (lower MG_MID) than 17j |
| Conditions | In vitro; 10 nM–100 µM concentration range; 72-hour incubation; 9 NCI subpanels (leukemia, NSCLC, colon, CNS, melanoma, ovarian, renal, prostate, breast) |
Why This Matters
For researchers screening against diverse cancer histotypes, 17i offers a 39% higher probability of achieving meaningful growth inhibition at lower concentrations, reducing compound consumption and improving assay signal-to-noise.
- [1] Barreca M, Spanò V, Rocca R, Bivacqua R, Gualtieri G, Raimondi MV, Gaudio E, Bortolozzi R, et al. Development of [1,2]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential therapeutic effects against lymphomas. Eur J Med Chem. 2022 Dec 5;243:114744. View Source
